1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea
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Overview
Description
1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea is an organic compound that features a unique structure combining a methoxytetrahydrothiopyran ring with a phenylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea typically involves the following steps:
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Formation of the Methoxytetrahydrothiopyran Ring: : This can be achieved through the reaction of a suitable thiol with an epoxide under acidic or basic conditions to form the tetrahydrothiopyran ring. Methoxylation is then performed using methanol and an acid catalyst.
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Attachment of the Phenylurea Group: : The methoxytetrahydrothiopyran intermediate is then reacted with phenyl isocyanate under controlled conditions to form the final urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiopyran ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the urea moiety using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It can be used to study the interactions of thiopyran-containing compounds with biological systems, providing insights into their potential therapeutic uses.
Mechanism of Action
The mechanism of action of 1-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxytetrahydrothiopyran ring and phenylurea moiety can interact with different binding sites, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(2-phenoxyethyl)urea
- 1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- 1-[(4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl]-3-[2-(trifluoromethyl)phenyl]urea
Uniqueness
1-((4-Methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylurea is unique due to its specific combination of a methoxytetrahydrothiopyran ring and a phenylurea moiety. This structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(4-methoxythian-4-yl)methyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-18-14(7-9-19-10-8-14)11-15-13(17)16-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVISMAATYESPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSCC1)CNC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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